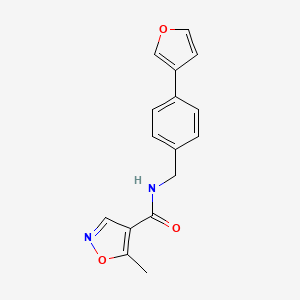
6-(3-Bromophenoxy)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(3-Bromophenoxy)pyridine-3-carboxylic acid, also known as 6-BPPCA, is an organic compound that is widely used in a variety of scientific research applications. It is a brominated pyridine derivative and is structurally related to other brominated pyridine derivatives such as 3-bromopyridine and 4-bromopyridine. 6-BPPCA is used as an intermediate in the synthesis of a range of compounds including drugs, agrochemicals, and natural products. It has also been used in the synthesis of a number of heterocyclic compounds.
Aplicaciones Científicas De Investigación
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has a wide range of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, agrochemicals, and natural products. It has also been used in the synthesis of heterocyclic compounds. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been used as a starting material in the synthesis of a range of biologically active compounds, such as anti-inflammatory agents, antifungal agents, and anti-cancer agents.
Mecanismo De Acción
The mechanism of action of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the synthesis of certain proteins and cellular structures. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to bind to certain receptors and affect their function.
Biochemical and Physiological Effects
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the synthesis of proteins and cellular structures. In addition, 6-(3-Bromophenoxy)pyridine-3-carboxylic acid has been shown to bind to certain receptors and affect their function. It has also been shown to have anti-inflammatory, antifungal, and anti-cancer effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(3-Bromophenoxy)pyridine-3-carboxylic acid has several advantages and limitations when used in lab experiments. One advantage is that it is relatively easy to synthesize and is widely available. In addition, it is relatively stable and can be stored for long periods of time. A limitation of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is that it is a relatively toxic compound and should be handled with care.
Direcciones Futuras
There are several potential future directions for research involving 6-(3-Bromophenoxy)pyridine-3-carboxylic acid. One potential direction is to further investigate its mechanism of action and its effects on various biochemical and physiological processes. Another potential direction is to explore its potential applications in the synthesis of drugs and other compounds. Additionally, further research could be conducted to explore its potential as an anti-inflammatory, antifungal, and anti-cancer agent. Finally, research could be conducted to explore its potential as a starting material in the synthesis of heterocyclic compounds.
Métodos De Síntesis
The synthesis of 6-(3-Bromophenoxy)pyridine-3-carboxylic acid is typically carried out through a two-step process. The first step involves the reaction of 3-bromopyridine with an acyl chloride to form the corresponding acyl bromide. This acyl bromide is then reacted with aqueous sodium hydroxide to form 6-(3-Bromophenoxy)pyridine-3-carboxylic acid.
Propiedades
IUPAC Name |
6-(3-bromophenoxy)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO3/c13-9-2-1-3-10(6-9)17-11-5-4-8(7-14-11)12(15)16/h1-7H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPYHFZDCAZOSBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)OC2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-Bromophenoxy)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 4-(1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamido)benzoate](/img/structure/B2793549.png)
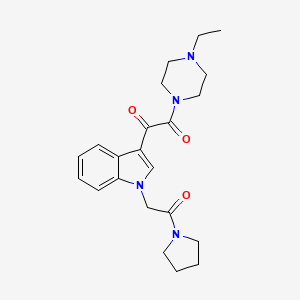
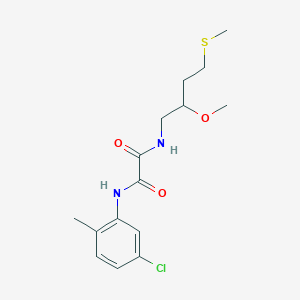
![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((furan-2-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2793553.png)

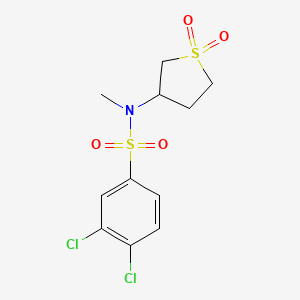
![2-(methylthio)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)nicotinamide](/img/structure/B2793560.png)
![Ethyl 2-butyramidobenzo[d]thiazole-6-carboxylate](/img/structure/B2793562.png)
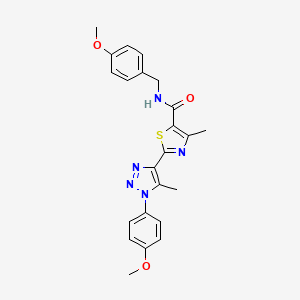
![2-Chloro-N-[[(3S,4S)-4-(dimethylamino)oxolan-3-yl]methyl]propanamide](/img/structure/B2793566.png)
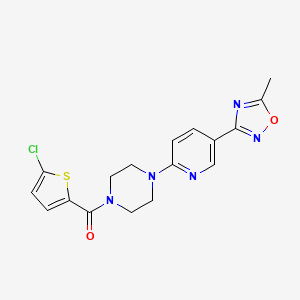
![2-({4-[(Diallylamino)sulfonyl]benzoyl}amino)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2793568.png)
